2-chloro-N-[(4-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
2-CHLORO-N-(4-CHLOROBENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is a complex organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of multiple functional groups, such as chloro, sulfonyl, and trifluoromethyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(4-CHLOROBENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate base, such as pyridine, to form the sulfonyl chloride intermediate.
Coupling with the amine: The sulfonyl chloride intermediate is then reacted with 3-(trifluoromethyl)aniline under controlled conditions to form the desired sulfonamide.
Chlorination: The final step involves the chlorination of the benzamide moiety using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-(4-CHLOROBENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Substitution reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce the corresponding amine and sulfonic acid.
Scientific Research Applications
2-CHLORO-N-(4-CHLOROBENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It may be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Industrial Chemistry: It can serve as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-(4-CHLOROBENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like sulfonyl and trifluoromethyl can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorobenzenesulfonyl)-N-phenylbenzamide: Lacks the trifluoromethyl group, which may affect its reactivity and applications.
2-Chloro-N-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide: The methyl group may influence its chemical properties and biological activity.
Uniqueness
The unique combination of chloro, sulfonyl, and trifluoromethyl groups in 2-CHLORO-N-(4-CHLOROBENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE imparts distinct chemical properties, making it valuable for specific applications in various fields.
Properties
Molecular Formula |
C20H12Cl2F3NO3S |
---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
2-chloro-N-(4-chlorophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C20H12Cl2F3NO3S/c21-14-8-10-16(11-9-14)30(28,29)26(19(27)17-6-1-2-7-18(17)22)15-5-3-4-13(12-15)20(23,24)25/h1-12H |
InChI Key |
CDRZMBORKLNWIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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